REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)[C:9]([O:21][CH3:22])=[CH:8][C:4]=1[C:5]([NH2:7])=[O:6].[CH3:23]N(C=NC=[N+](C)C)C.[Cl-].O1CCOCC1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:22][O:21][C:9]1[CH:8]=[C:4]2[C:3](=[CH:11][C:10]=1[O:12][CH2:13][CH2:14][CH2:15][N:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1)[N:2]=[CH:23][NH:7][C:5]2=[O:6] |f:0.1,2.3,5.6|
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Name
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2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzamide hydrochloride
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Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C(=O)N)C=C(C(=C1)OCCCN1CCCC1)OC
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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CN(C)C=NC=[N+](C)C.[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After repetition of the previous reaction
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for a further 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
|
Details
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The residue was dissolved in water
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Type
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CUSTOM
|
Details
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purified on a Diaion HP20SS resin column
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Type
|
WASH
|
Details
|
eluting with methanol (gradient 0-50%) in water
|
Type
|
ADDITION
|
Details
|
The fractions containing product
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Type
|
CONCENTRATION
|
Details
|
were concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
freeze dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCCCN1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |